Lopinavir is an antiretroviral protease inhibitor used in combination with other antiretrovirals in the treatment of HIV-1 infection. Lopinavir is marketed and administered exclusively in combination with [ritonavir] - this combination, first marketed by Abbott under the brand name Kaletra in 2000, is necessary due to lopinavir's poor oral bioavailability and extensive biotransformation. Ritonavir is a potent inhibitor of the enzymes responsible for lopinavir metabolism, and its co-administration "boosts" lopinavir exposure and improves antiviral activity. Like many other protease inhibitors (e.g. [saquinavir], [nelfinavir]), lopinavir is a peptidomimetic molecule - it contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease. Lopinavir was previously under investigation in combination with ritonavir for the treatment of COVID-19 caused by SARS-CoV-2.
Lopinavir is a Protease Inhibitor. The mechanism of action of lopinavir is as a HIV Protease Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 3A Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor.
Lopinavir is an antiretroviral protease inhibitor used in combination with ritonavir in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Lopinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with lopinavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Lopinavir is a peptidomimetic HIV protease inhibitor that retains activity against HIV protease with the Val 82 mutation. Lopinavir is less affected by binding to serum proteins than the structurally-related drug ritonavir.
An HIV protease inhibitor used in a fixed-dose combination with RITONAVIR. It is also an inhibitor of CYTOCHROME P-450 CYP3A.
Lopinavir
CAS No.: 192725-17-0
VCID: VC21357307
Molecular Formula: C37H48N4O5
Molecular Weight: 628.8 g/mol
Purity: 99%
* For research use only. Not for human or veterinary use.

Description |
Lopinavir is an antiretroviral protease inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) infections. It is marketed and administered exclusively in combination with ritonavir, another protease inhibitor, under the brand name Kaletra. This combination is necessary due to lopinavir's poor oral bioavailability and extensive biotransformation. Ritonavir acts as a pharmacokinetic enhancer, inhibiting the enzymes responsible for lopinavir metabolism, thereby boosting its plasma concentrations and enhancing its antiviral efficacy . Mechanism of ActionLopinavir functions by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of viral particles. It is designed based on the "peptidomimetic" principle, containing a hydroxyethylene scaffold that mimics the peptide linkage targeted by HIV protease but cannot be cleaved. This prevents the proteolysis of the Gag polyprotein, resulting in the production of immature, non-infectious viral particles . Clinical Use and EfficacyLopinavir, in combination with ritonavir, is used as part of antiretroviral therapy (ART) for HIV-1 infection. It is typically administered orally, with dosing regimens adjusted based on patient factors such as age and renal function . The combination has been explored for its potential in treating other viral infections, including severe acute respiratory syndrome (SARS) and COVID-19, though its efficacy in these contexts has been variable . Side Effects and Safety ProfileThe use of lopinavir/ritonavir is associated with several side effects, including gastrointestinal disturbances (nausea, vomiting, diarrhea), lipid abnormalities (high cholesterol or triglycerides), and potential liver or pancreas problems. Serious adverse effects can include signs of allergic reactions, kidney stones, and high blood sugar . Monitoring for these side effects is crucial during treatment. 5.1. HIV TreatmentLopinavir/ritonavir has been a cornerstone in HIV treatment due to its effectiveness in suppressing viral loads when used in combination with other antiretrovirals . 5.3. In Vitro StudiesIn vitro studies have demonstrated lopinavir's ability to inhibit certain viral enzymes, though its effectiveness against coronaviruses like SARS-CoV-2 is limited due to structural differences between HIV protease and coronavirus proteases . |
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CAS No. | 192725-17-0 |
Product Name | Lopinavir |
Molecular Formula | C37H48N4O5 |
Molecular Weight | 628.8 g/mol |
IUPAC Name | (2S)-N-[(2R,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
Standard InChI | InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31+,32+,34+/m1/s1 |
Standard InChIKey | KJHKTHWMRKYKJE-AZWAZIRRSA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O |
SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Appearance | White Solid |
Colorform | Colorless solid from ethyl acetone White to light tan powde |
Melting Point | 124-127 °C |
Physical Description | Solid |
Purity | 99% |
Shelf Life | Based on the provided data, 18 months shelf life has been granted for the soft capsules when stored within their container at 5 °C with the option for room temperature storage after dispensing to the patients for up to 42 days. ... Based on the preliminary data, 18 months shelf life is acceptable when the oral solution is stored within its container at 5 °C, with the option for room temperature storage after dispensing to the patients for up to 42 days. Stable if stored as directed; avoid strong oxidizing agents |
Solubility | Practically insoluble in water Freely soluble in methanol and ethanol; soluble in isopropanol |
Synonyms | A 157378.0; A-157378.0; A157378.0; ABT 378; ABT-378; ABT378; Aluviran; lopinavir; N-(4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pydrimidineacetamide |
Vapor Pressure | 3.4X10-24 mm Hg at 25 °C (est) |
Reference | 1: Cao B, Wang Y, Wen D, et al. A Trial of Lopinavir-Ritonavir in Adults Hospitalized with Severe Covid-19 [published online ahead of print, 2020 Mar 18]. N Engl J Med. 2020;NEJMoa2001282. doi:10.1056/NEJMoa2001282 2: Sheahan TP, Sims AC, Leist SR, et al. Comparative therapeutic efficacy of remdesivir and combination lopinavir, ritonavir, and interferon beta against MERS-CoV. Nat Commun. 2020;11(1):222. Published 2020 Jan 10. doi:10.1038/s41467-019-13940-6 3: Brites C, Nóbrega I, Luz E, Travassos AG, Lorenzo C, Netto EM. Raltegravir versus lopinavir/ritonavir for treatment of HIV-infected late-presenting pregnant women. HIV Clin Trials. 2018;19(3):94–100. doi:10.1080/15284336.2018.1459343 4: Besse A, Stolze SC, Rasche L, et al. Carfilzomib resistance due to ABCB1/MDR1 overexpression is overcome by nelfinavir and lopinavir in multiple myeloma. Leukemia. 2018;32(2):391–401. doi:10.1038/leu.2017.212 5: Zhu Z, Lu Z, Xu T, et al. Arbidol monotherapy is superior to lopinavir/ritonavir in treating COVID-19 [published online ahead of print, 2020 Apr 10]. J Infect. 2020;S0163-4453(20)30188-2. doi:10.1016/j.jinf.2020.03.060 6: Stower H. Lopinavir-ritonavir in severe COVID-19. Nat Med. 2020;26(4):465. doi:10.1038/s41591-020-0849-9 7: Lopinavir. In: Drugs and Lactation Database (LactMed). Bethesda (MD): National Library of Medicine (US); 2006. 8: Zeng YM, Xu XL, He XQ, et al. Comparative effectiveness and safety of ribavirin plus interferon-alpha, lopinavir/ritonavir plus interferon-alpha and ribavirin plus lopinavir/ritonavir plus interferon-alphain in patients with mild to moderate novel coronavirus pneumonia [published online ahead of print, 2020 Mar 5]. Chin Med J (Engl). 2020;10.1097/CM9.0000000000000790. doi:10.1097/CM9.0000000000000790 9: Srinivas NR. Prediction of area under the concentration-time curve for lopinavir from peak or trough lopinavir concentrations in patients receiving lopinavir-ritonavir therapy. Am J Health Syst Pharm. 2016;73(6):376–385. doi:10.2146/ajhp150417 10: Kariyawasam D, Peries M, Foissac F, et al. Lopinavir-Ritonavir Impairs Adrenal Function in Infants [published online ahead of print, 2019 Oct 21]. Clin Infect Dis. 2019;ciz888. doi:10.1093/cid/ciz888 |
PubChem Compound | 52987589 |
Last Modified | Aug 15 2023 |
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